3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine, also known as 3-methyl-3-deaza-2′-deoxyadenosine (3mddA), is a synthetic nucleoside analog of 2′-deoxyadenosine. [] It is classified as a heterocyclic aromatic amine, specifically an imidazopyridine derivative. This compound is significant in scientific research due to its unique structural features, primarily its "anti-fixed" nature. [] This means it predominantly adopts the anti conformation around the glycosidic bond, preventing the formation of syn conformations typically observed in purine-purine mismatches in DNA duplexes. [] This characteristic makes it valuable in research involving DNA structure, function, and interactions, particularly in developing diagnostic tools and understanding DNA mismatching events.
The synthesis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine involves several steps starting from commercially available materials. The detailed synthetic pathway is described in the paper "THE SYNTHESIS OF ANTI-FIXED 3-METHYL-3- DEAZA-2′-DEOXYADENOSINE AND OTHER 3H-IMIDAZO[4,5-c]PYRIDINE ANALOGS". [] The key steps involve building the imidazo[4,5-c]pyridine ring system and attaching the deoxyribose sugar moiety.
The molecular structure of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is characterized by the presence of a planar imidazo[4,5-c]pyridine ring system. [] The methyl group at position 3 and the amino group at position 2 are key structural features that influence its conformational preferences and interactions with other molecules. The "anti-fixed" nature of 3mddA is attributed to the steric hindrance caused by the methyl group at the 3-position, preventing rotation into the syn conformation. []
The mechanism of action of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is primarily related to its ability to influence DNA structure and interactions. [] By adopting an anti-fixed conformation, it can prevent the formation of syn conformations commonly associated with purine-purine mismatches. [] This feature makes it valuable for studying DNA mismatch repair mechanisms, developing diagnostic tools targeting specific DNA sequences, and potentially designing molecules that can modulate DNA replication and transcription processes.
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